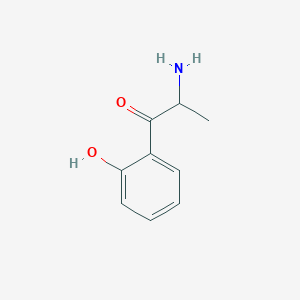
2-Amino-1-(2-hydroxyphenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(2-hydroxyphenyl)propan-1-one is an organic compound with the molecular formula C9H11NO2 It is a derivative of phenylpropanone, featuring an amino group and a hydroxy group attached to the phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
From 2-Nitro-5-hydroxybenzaldehyde: This method involves a multi-step synthesis starting from 2-nitro-5-hydroxybenzaldehyde.
From p-Anisidine: Another synthetic route involves the use of p-anisidine as a starting material.
Industrial Production Methods
Industrial production methods for 2-Amino-1-(2-hydroxyphenyl)propan-1-one are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(2-hydroxyphenyl)propan-1-one has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Amino-1-(2-hydroxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes . Detailed studies are required to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxyphenylpropanone: This compound has a hydroxy group on the phenyl ring but lacks the amino group.
Uniqueness
2-Amino-1-(2-hydroxyphenyl)propan-1-one is unique due to the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile intermediate in synthetic chemistry and a promising candidate for biological studies.
Eigenschaften
Molekularformel |
C9H11NO2 |
|---|---|
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
2-amino-1-(2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H11NO2/c1-6(10)9(12)7-4-2-3-5-8(7)11/h2-6,11H,10H2,1H3 |
InChI-Schlüssel |
SBFVZTNCLVFCGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC=CC=C1O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13617753.png)
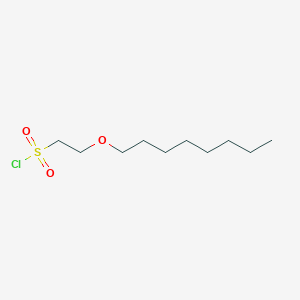
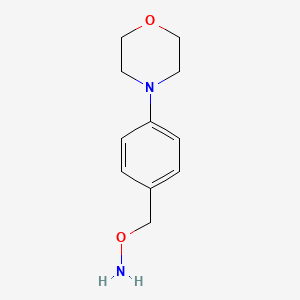

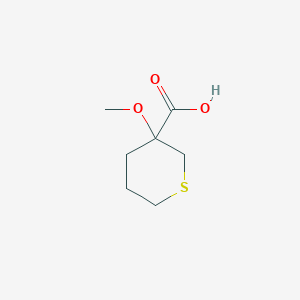
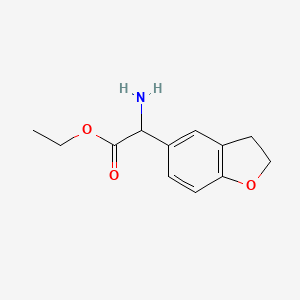
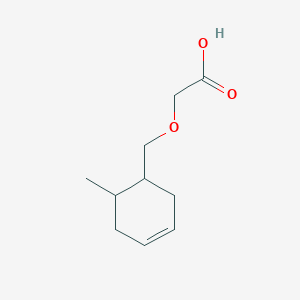
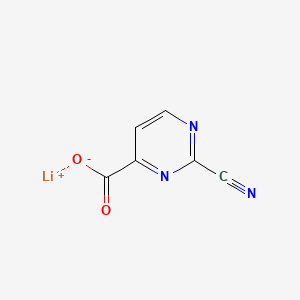

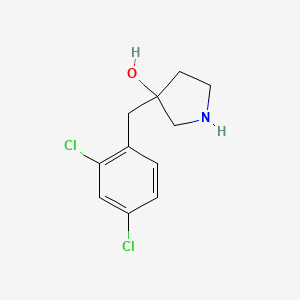
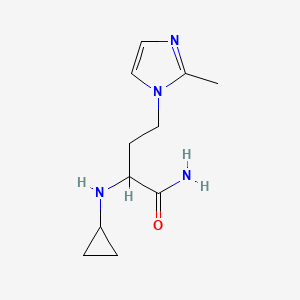

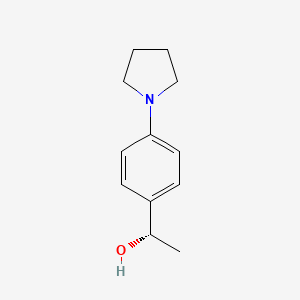
![2-(Benzo[b]thiophen-3-yl)cyclopropan-1-amine](/img/structure/B13617832.png)
